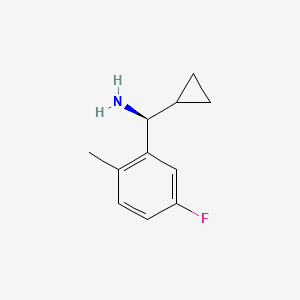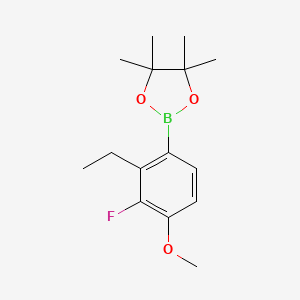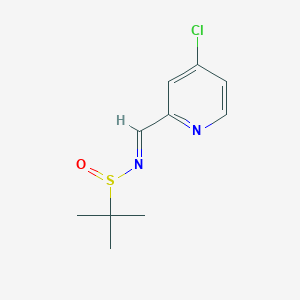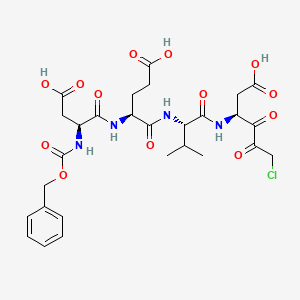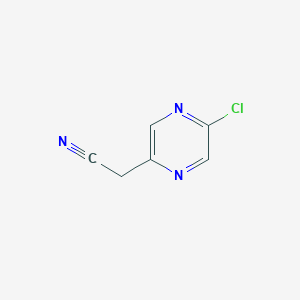
2-(5-Chloropyrazin-2-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Chloropyrazin-2-yl)acetonitrile is an organic compound with the molecular formula C6H4ClN3 It is characterized by a pyrazine ring substituted with a chlorine atom at the 5-position and an acetonitrile group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
-
Nitrile Formation: : One common method to synthesize 2-(5-Chloropyrazin-2-yl)acetonitrile involves the reaction of 5-chloropyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with sodium cyanide to yield the nitrile compound.
Reaction Conditions:
-
Alternative Method: : Another approach involves the direct cyanation of 5-chloropyrazine using a cyanating agent such as copper(I) cyanide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
-
Substitution Reactions: : The chlorine atom in 2-(5-Chloropyrazin-2-yl)acetonitrile can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents: Sodium methoxide, ammonia, thiourea
Conditions: Solvent (e.g., ethanol), elevated temperature
-
Reduction Reactions: : The nitrile group can be reduced to an amine using reducing agents.
Common Reagents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a metal catalyst (e.g., palladium on carbon)
Conditions: Solvent (e.g., ether), room temperature to reflux
-
Oxidation Reactions: : The pyrazine ring can be oxidized under strong oxidative conditions.
Common Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium, elevated temperature
Major Products Formed
Substitution: 2-(5-Aminopyrazin-2-yl)acetonitrile, 2-(5-Methoxypyrazin-2-yl)acetonitrile
Reduction: 2-(5-Chloropyrazin-2-yl)ethylamine
Oxidation: Various oxidized pyrazine derivatives
科学的研究の応用
Chemistry
2-(5-Chloropyrazin-2-yl)acetonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the development of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In the chemical industry, this compound is utilized in the production of specialty chemicals and materials. It can be a precursor for the synthesis of polymers, resins, and other functional materials.
作用機序
The mechanism of action of 2-(5-Chloropyrazin-2-yl)acetonitrile and its derivatives depends on the specific application and target. In biological systems, it may interact with enzymes, receptors, or nucleic acids, modulating their activity. The chlorine and nitrile groups can participate in hydrogen bonding, hydrophobic interactions, and covalent modifications, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-(5-Bromopyrazin-2-yl)acetonitrile: Similar structure with a bromine atom instead of chlorine. It may exhibit different reactivity and biological activity due to the halogen’s properties.
2-(5-Chloropyridin-2-yl)acetonitrile: Contains a pyridine ring instead of pyrazine. This structural difference can affect its electronic properties and reactivity.
5-Acetyl-2-chloropyrazine: Another pyrazine derivative with an acetyl group. It has different chemical properties and applications.
Uniqueness
2-(5-Chloropyrazin-2-yl)acetonitrile is unique due to the combination of the pyrazine ring and the nitrile group, which imparts distinct electronic and steric characteristics. This uniqueness makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
特性
分子式 |
C6H4ClN3 |
|---|---|
分子量 |
153.57 g/mol |
IUPAC名 |
2-(5-chloropyrazin-2-yl)acetonitrile |
InChI |
InChI=1S/C6H4ClN3/c7-6-4-9-5(1-2-8)3-10-6/h3-4H,1H2 |
InChIキー |
XXAKNGKXNDNMNY-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=CC(=N1)Cl)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


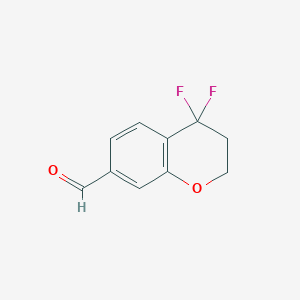
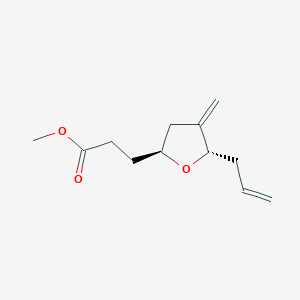
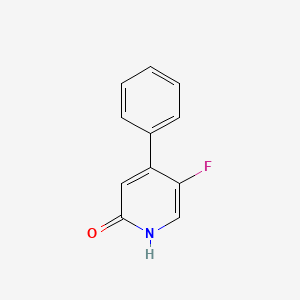
![3-[(1R)-1-(Methylamino)ethyl]benzenecarbonitrile](/img/structure/B13053029.png)
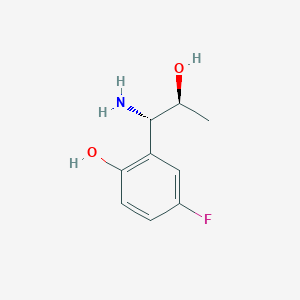
![(3S)-6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053040.png)
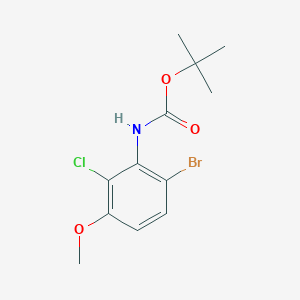
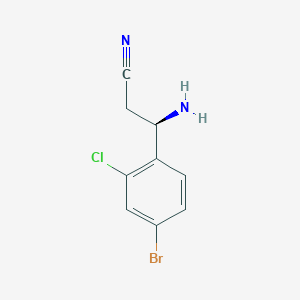
![ethyl N-[(Z)-3-hydroxy-2-[[4-(trifluoromethyl)phenyl]diazenyl]but-2-enoyl]carbamate](/img/structure/B13053069.png)

